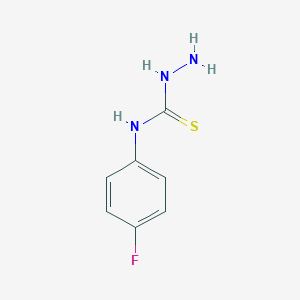

4-(4-Fluorophenyl)-3-thiosemicarbazide

Description

Overview of Thiosemicarbazide (B42300) Derivatives as Promising Bioactive Scaffolds

Thiosemicarbazides, characterized by the functional group R-NH-CS-NH-NH₂, are a class of compounds that have garnered substantial attention in medicinal chemistry for their versatile reactivity and broad spectrum of biological activities. nih.gov Their chemical structure, featuring both nitrogen and sulfur atoms, allows them to act as effective intermediates in the synthesis of various heterocyclic compounds and as potent ligands capable of forming stable complexes with metal ions, a property that is often linked to their biological action. mdpi.com

The thiosemicarbazide scaffold is a privileged structure associated with a wide array of pharmacological effects. Research has consistently demonstrated their potential across multiple therapeutic areas. These derivatives are frequently investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens. mdpi.comdergipark.org.tr Beyond this, their bioactivity extends to antiviral, anticancer, anti-inflammatory, and antitubercular applications, making them a cornerstone in the search for new drugs. nih.govnih.gov

The diverse biological activities attributed to thiosemicarbazide derivatives are summarized in the table below.

| Biological Activity | Description |

| Antimicrobial | Effective against various Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. dergipark.org.trnih.gov |

| Anticancer | Exhibit antiproliferative activity against various cancer cell lines, often through mechanisms like metal chelation and induction of oxidative stress. nih.govijper.orgnih.gov |

| Antiviral | Show potential in inhibiting the replication of certain viruses. nih.gov |

| Antitubercular | A historically significant activity, with ongoing research into new derivatives against Mycobacterium species. nih.gov |

| Anticonvulsant | Certain derivatives have been explored for their potential in managing seizures. nih.gov |

| Anti-inflammatory | Investigated for their ability to modulate inflammatory pathways. nih.gov |

| Antiparasitic | Show activity against various parasites. nih.govnih.gov |

Significance of 4-(4-Fluorophenyl)-3-thiosemicarbazide as a Core Structure for Pharmacological Exploration

The compound this compound serves as a crucial building block for the synthesis of more complex molecules, particularly thiosemicarbazones, through condensation with various aldehydes and ketones. nih.gov The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.net Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, membrane permeability, and binding affinity to target enzymes or receptors. researchgate.net

The significance of the 4-(4-fluorophenyl) moiety is evident in the numerous studies where this core structure is utilized to generate novel derivatives with enhanced biological activities. For instance, the reaction of 4-fluorophenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303) is a common method to synthesize the parent compound, which can then be elaborated upon. researchgate.net

Detailed Research Findings:

Anticancer Research: In the development of novel anticancer agents, thiosemicarbazones derived from fluorinated precursors have shown promise. Studies on 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazide derivatives demonstrated notable activity against prostate cancer cell lines (LNCaP), with topoisomerase IIα proposed as a potential molecular target. researchgate.net The presence of electron-withdrawing groups, such as halogens like fluorine, on the phenyl ring of thiosemicarbazide analogs has been correlated with potent anticancer effects. ijper.orgijper.org

Antimicrobial Studies: The antibacterial activity of fluorobenzoylthiosemicarbazides has been systematically studied. The position of the fluorine substitution (ortho, meta, or para) on the benzoyl ring, along with substitutions at the N4 position, significantly influences the antibacterial response against Gram-positive bacteria. nih.gov

Structural and Synthetic Chemistry: The crystal structure of (Z)-4-[4-Fluorophenyl]thiosemicarbazide has been determined, providing valuable insights into its molecular geometry and intermolecular interactions, such as N–H···S hydrogen bonds, which are crucial for supramolecular assembly. researchgate.net This foundational knowledge aids in the rational design of new derivatives and helps in understanding their interaction with biological targets.

Evolution of Research Perspectives on Thiosemicarbazide Chemistry and Biology

Research into thiosemicarbazides has evolved significantly since the initial discovery of their antitubercular properties. Early investigations focused primarily on their antimicrobial effects. However, the versatility of the thiosemicarbazide scaffold soon led to the exploration of a much broader range of pharmacological activities.

The trajectory of research has progressed from the synthesis of simple, substituted thiosemicarbazides to the development of more sophisticated molecular architectures. This includes the creation of hybrid molecules where the thiosemicarbazide core is linked to other bioactive moieties, and the synthesis of their cyclic analogues, such as 1,2,4-triazoles, to perform structure-activity relationship (SAR) studies. nih.gov

A significant advancement in the field has been the growing understanding of their mechanism of action. Initially, the biological effects were broadly attributed to the presence of the toxophoric -N-C=S group. Contemporary research now focuses on more specific molecular targets. For example, in anticancer research, the ability of thiosemicarbazones to chelate essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and disruption of cellular processes, is a key area of study. nih.gov Triapine, a thiosemicarbazone that has undergone numerous clinical trials, exemplifies this approach. nih.gov

Furthermore, modern research increasingly employs advanced strategies such as the development of antibody-drug conjugates (ADCs) to improve the target selectivity of potent thiosemicarbazone chelators, thereby reducing off-target side effects. rsc.org The use of computational tools, such as molecular docking and PASS (Prediction of Activity Spectra for Substances) software, has also become integral to predicting the biological activity of newly synthesized derivatives and elucidating their binding modes with potential protein targets, facilitating a more rational approach to drug design. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQJJEUAWXLNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353174 | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-94-9 | |

| Record name | 4-(4-Fluorophenyl)thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Fluorophenyl 3 Thiosemicarbazide and Its Analogues

Reaction Pathways for the Synthesis of 4-(4-Fluorophenyl)-3-thiosemicarbazide

The synthesis of this compound is primarily achieved through a direct and efficient condensation reaction. This approach forms the basis for producing a wide array of N-substituted thiosemicarbazides.

Condensation Reactions with Isothiocyanates and Hydrazines

The most fundamental and widely employed method for synthesizing this compound involves the nucleophilic addition of hydrazine (B178648) hydrate (B1144303) to 4-fluorophenyl isothiocyanate. This reaction is typically conducted in an alcoholic solvent, such as ethanol (B145695), often at elevated temperatures to ensure completion.

The mechanism proceeds via the attack of the terminal nitrogen atom of hydrazine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly rearranges to the stable thiosemicarbazide (B42300) product. The reaction is generally high-yielding and produces a product of high purity, which can be easily isolated by filtration upon precipitation from the reaction mixture.

A study detailing this synthesis reported the reaction between 4-fluorophenyl isothiocyanate and hydrazine hydrate in hot ethanol to produce colorless crystals of (Z)-4-[4-fluorophenyl]thiosemicarbazide. This straightforward one-step process is the cornerstone for accessing this class of compounds.

Derivatization Strategies for Enhancing Biological Profiles

The this compound scaffold is a versatile template for further chemical modification. Derivatization is a key strategy to modulate physicochemical properties and enhance biological activity by introducing new functional groups and molecular frameworks.

Introduction of Aromatic and Heteroaromatic Substituents on the Thiosemicarbazide Moiety

The biological activity of thiosemicarbazides can be fine-tuned by introducing various substituents. While the title compound features a 4-fluorophenyl group at the N-4 position, a common strategy involves synthesizing analogues with different aromatic and heteroaromatic rings at this position. This is achieved by selecting the appropriately substituted aryl or heteroaryl isothiocyanate as a starting material in the condensation reaction with a hydrazide. For example, reacting 3-trifluoromethylbenzoic acid hydrazide with various aryl isothiocyanates produces a series of 1-aroyl-4-aryl-thiosemicarbazides, demonstrating the versatility of this approach to introduce diverse aromatic systems. nih.govmdpi.com

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores (e.g., Quinazolinone, Quinoline, Imidazole, Thiazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. The thiosemicarbazide moiety has been successfully integrated with various heterocyclic systems known for their biological importance.

Quinazolinone: Novel quinazoline (B50416) derivatives incorporating a thiosemicarbazide moiety have been synthesized and evaluated for their biological activities. nih.gov The synthetic route typically involves preparing a key quinazolinone intermediate which is then reacted to introduce the thiosemicarbazide or thiosemicarbazone functionality. researchgate.net

Quinoline: A number of quinoline-thiosemicarbazide hybrids have been developed. acs.orgcore.ac.uk A general synthetic pathway involves the reaction of a quinoline-containing hydrazide (e.g., quinoline-2-carbohydrazide (B1604917) or quinoline-8-sulfonohydrazide) with various isothiocyanates to yield the target hybrid molecules. acs.orgcore.ac.uktandfonline.com

Imidazole: Imidazole-thiosemicarbazide derivatives can be prepared by refluxing an imidazole-carbohydrazide with an appropriate isothiocyanate in an anhydrous solvent like ethanol. mdpi.com This approach has been used to generate libraries of compounds for biological screening. mdpi.com

Thiazole (B1198619): Thiazole rings are commonly generated from thiosemicarbazide precursors. The Hantzsch thiazole synthesis, involving the reaction of a thiosemicarbazide or thiosemicarbazone with an α-halocarbonyl compound (like phenacyl bromide or chloroacetone), is a classic and effective method. tandfonline.comdovepress.com This cyclization reaction converts the N-C=S portion of the thiosemicarbazide into a thiazole ring, creating a thiazole-hydrazone hybrid structure. dovepress.com

Preparation of Thiosemicarbazone Ligands from this compound Precursors

One of the most significant and straightforward derivatizations of thiosemicarbazides is their conversion to thiosemicarbazones. This is accomplished through a condensation reaction between the terminal primary amine (-NH2) of the thiosemicarbazide and the carbonyl group of an aldehyde or ketone.

The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and carried out in a protic solvent like ethanol under reflux. chemmethod.comnih.gov The resulting thiosemicarbazones possess an imine (-N=CH-) linkage and are known for their potent biological activities and strong metal-chelating properties. The synthesis of various thiosemicarbazones from 4-phenylthiosemicarbazide (B147422) and different aldehydes and ketones highlights the broad applicability of this reaction. nih.gov This method can be directly applied to this compound to generate a library of corresponding thiosemicarbazones.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Thiosemicarbazone |

| Thiosemicarbazide | 4-Fluorobenzaldehyde | (E)-1-(4-fluorobenzylidene)thiosemicarbazide nih.gov |

| 4-Phenylthiosemicarbazide | Benzaldehyde | (E)-1-benzylidene-4-phenylthiosemicarbazide nih.gov |

| 4-Phenylthiosemicarbazide | 3-Chlorobenzaldehyde | (E)-1-(3-chlorobenzylidene)-4-phenylthiosemicarbazide nih.gov |

| Pregnenolone | 4-Phenyl-3-thiosemicarbazide | Pregnenolone-derived thiosemicarbazone nih.gov |

Coordination Chemistry of 4 4 Fluorophenyl 3 Thiosemicarbazide and Its Metal Complexes

Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Ag(I))

The synthesis of transition metal complexes of 4-(4-Fluorophenyl)-3-thiosemicarbazide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The general synthetic approach involves dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in the solvent and refluxing the mixture for a period ranging from a few hours to several hours. Upon cooling, the resulting solid complex can be isolated by filtration, washed with the solvent, and dried.

The characterization of these complexes is carried out using a combination of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. The IR spectrum of the free this compound ligand shows characteristic bands for ν(N-H), ν(C=S), and ν(C=N) (if in tautomeric form). Upon complexation, a shift in the ν(C=S) band to a lower frequency and a shift in the ν(C=N) band (if applicable) are indicative of the coordination of the sulfur and azomethine nitrogen atoms to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds.

UV-Visible Spectroscopy and Magnetic Susceptibility: These methods provide insights into the geometry of the metal complexes. For instance, the electronic spectra and magnetic moment values can help distinguish between octahedral, tetrahedral, and square planar geometries for Co(II), Ni(II), and Cu(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic complexes, such as those of Zn(II), Pd(II), and Ag(I). The chemical shifts of the protons and carbons in the ligand are affected by coordination to the metal ion, providing information about the binding mode.

Mass Spectrometry: This technique helps in determining the molecular weight of the complexes and confirming their proposed formula.

While specific data for all the mentioned metal complexes of this compound are not extensively documented in a single source, the general characteristics can be inferred from studies on analogous thiosemicarbazide (B42300) ligands.

Table 1: General Spectroscopic Data for Transition Metal Complexes of Thiosemicarbazide Derivatives

| Metal Ion | Geometry | Magnetic Moment (B.M.) | Key IR Spectral Shifts (cm⁻¹) |

| Co(II) | Octahedral/Tetrahedral | 4.3 - 5.2 / 4.0 - 4.8 | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

| Ni(II) | Octahedral/Square Planar | 2.8 - 3.5 / Diamagnetic | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

| Cu(II) | Square Planar/Distorted Octahedral | 1.7 - 2.2 | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

| Zn(II) | Tetrahedral | Diamagnetic | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

| Pd(II) | Square Planar | Diamagnetic | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

| Ag(I) | Linear/Trigonal Planar | Diamagnetic | ν(C=S) shifts lower, new ν(M-N) and ν(M-S) bands |

Note: The data presented in this table are generalized from various sources on thiosemicarbazide complexes and may vary for the specific this compound complexes.

Elucidation of Coordination Modes and Chelation Characteristics

Thiosemicarbazide derivatives, including this compound, are versatile ligands capable of coordinating to metal ions in several ways. The most common coordination mode is as a bidentate ligand, chelating through the sulfur atom of the thiocarbonyl group and a nitrogen atom of the hydrazine (B178648) moiety.

In its neutral form, the ligand typically coordinates in a thione form. However, under certain reaction conditions, particularly in the presence of a base, the ligand can deprotonate and coordinate in its thiol form, acting as a mononegative bidentate ligand.

The chelation typically results in the formation of a stable five-membered ring involving the metal ion, the sulfur atom, a nitrogen atom, and two carbon atoms of the ligand backbone. This five-membered chelate ring is thermodynamically favored and contributes to the stability of the resulting metal complexes.

For some metal ions and under specific stoichiometric conditions, this compound can also act as a monodentate ligand, coordinating only through the sulfur atom. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other ligands in the coordination sphere.

Impact of Metal Complexation on the Bioactivity of this compound Derived Ligands

Thiosemicarbazides and their derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. A significant body of research has demonstrated that the biological activity of these ligands can be substantially enhanced upon coordination to transition metal ions. This enhancement is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, thereby increasing its lipophilicity. This increased lipophilicity facilitates the diffusion of the complex through the lipid membranes of microorganisms, leading to enhanced biological activity.

Studies on thiosemicarbazone complexes derived from the related 4-(3-fluorophenyl)-3-thiosemicarbazide have shown that Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibit promising anticancer, anti-tuberculosis, antibacterial, and antifungal activities. It is generally observed that the metal complexes are more potent than the free ligand. The increased activity of the metal chelates can be attributed to the combined effect of the metal ion and the ligand, where the metal ion can act as a carrier for the ligand to the site of action.

Table 2: Comparative Biological Activity of a Thiosemicarbazone Ligand and its Metal Complexes (Illustrative Example)

| Compound | Anticancer Activity (IC₅₀ in µM) | Antibacterial Activity (Zone of Inhibition in mm) |

| Ligand | > 50 | 8 - 12 |

| Co(II) Complex | 15.2 | 15 - 18 |

| Ni(II) Complex | 12.5 | 16 - 20 |

| Cu(II) Complex | 8.7 | 18 - 22 |

| Zn(II) Complex | 20.1 | 14 - 17 |

Note: This table provides illustrative data based on general findings for thiosemicarbazone complexes to demonstrate the trend of enhanced activity upon complexation. Actual values for this compound complexes may differ.

Pharmacological and Biological Research Applications of 4 4 Fluorophenyl 3 Thiosemicarbazide Derivatives

Anticancer Activity and Cellular Mechanisms

The quest for novel anticancer agents has highlighted the potential of 4-(4-Fluorophenyl)-3-thiosemicarbazide derivatives. These compounds have demonstrated the ability to impede the growth of various cancer cell lines through multiple cellular mechanisms. Their multifaceted mode of action makes them promising candidates for further development in oncology.

Research has shown that derivatives of this compound can inhibit the proliferation of a range of human cancer cell lines. This broad-spectrum activity underscores their potential as versatile anticancer agents. For instance, certain thiosemicarbazide (B42300) derivatives have been reported to exhibit significant anticancer activity against breast cancer cells (MCF-7). mdpi.com The cytotoxic effects of these compounds have also been observed in prostate cancer (PC-3) and colon cancer (HCT-116) cell lines. mdpi.comekb.eg The antiproliferative effects are typically dose-dependent, with specific derivatives showing varying levels of potency against different cell types.

Below is a table summarizing the observed inhibitory effects of selected this compound derivatives on various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect |

| PC-3 | Prostate Cancer | Inhibition of proliferation |

| HCT-116 | Colon Cancer | Significant antitumor efficacy |

| HT-29 | Colon Cancer | Not specifically detailed in the provided search results |

| MCF-7 | Breast Cancer | Significant anticancer activity |

| MGC-803 | Gastric Cancer | Not specifically detailed in the provided search results |

| NCI-H1650 | Lung Cancer | Not specifically detailed in the provided search results |

The data presented is a synthesis of findings from multiple studies on thiosemicarbazide derivatives. The exact efficacy can vary based on the specific molecular structure of the derivative.

The anticancer activity of this compound derivatives is not solely due to general cytotoxicity but is also linked to their interaction with specific molecular targets within cancer cells. These interactions can disrupt critical cellular processes, leading to cell death or the cessation of proliferation.

One of the key enzymes targeted by the broader class of thiosemicarbazones is ribonucleotide reductase , an enzyme essential for DNA synthesis and repair. nih.govnih.gov Inhibition of this enzyme depletes the pool of deoxynucleotides, thereby halting DNA replication and inhibiting cancer cell growth. nih.gov Furthermore, some thiosemicarbazide derivatives have been identified as potential inhibitors of Topoisomerase IIα , an enzyme that plays a crucial role in managing DNA topology during replication and transcription. mdpi.comresearchgate.net Inhibition of Topoisomerase IIα leads to DNA damage and ultimately triggers cell death. mdpi.com

Molecular docking studies have suggested that these derivatives can also interfere with other critical pathways. While direct and extensive research on the effects of this compound derivatives on kinase receptor signaling and Cyclin-Dependent Kinase 2 (CDK2) is still emerging, the broader class of thiosemicarbazones has been shown to influence various signaling pathways involved in cell cycle regulation and proliferation.

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. mdpi.com This process is a key target for cancer therapies as it allows for the elimination of malignant cells in a controlled manner. The induction of apoptosis by these compounds is often linked to the generation of oxidative stress. nih.gov

Cancer cells typically have a higher level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. nih.gov Thiosemicarbazone derivatives have been shown to be effective at generating ROS, which can disrupt the cellular redox balance. nih.gov This disruption can damage cellular components, including mitochondria, which in turn can trigger the apoptotic cascade. nih.gov The resulting increase in oxidative stress can overwhelm the antioxidant capacity of the cancer cells, leading to their demise. nih.gov

A well-documented mechanism of action for thiosemicarbazones and their derivatives is their ability to chelate metal ions, particularly iron. nih.govcore.ac.uknih.gov Iron is a critical nutrient for cell growth and proliferation, and cancer cells often have an increased demand for it. By binding to intracellular iron, these compounds can disrupt iron homeostasis and inhibit the activity of iron-dependent enzymes, such as ribonucleotide reductase. nih.govnih.gov

The deprivation of iron through chelation can trigger a variety of cytotoxic mechanisms within the cancer cell. nih.gov It is important to note that these compounds are not simply iron removers; they are considered iron-interacting drugs that can influence diverse biological pathways in a complex manner. core.ac.uknih.gov This interference with iron metabolism is a key component of their multifaceted anticancer activity. core.ac.ukmdpi.com

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents. Their ability to combat various pathogenic bacteria highlights their potential for addressing the growing challenge of antibiotic resistance.

Derivatives of this compound have demonstrated notable activity against a range of Gram-positive bacteria. semanticscholar.org Studies have reported their efficacy against clinically relevant species such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, and Staphylococcus epidermidis. nih.govnih.gov The antibacterial response is often dependent on the specific substitutions on the thiosemicarbazide scaffold. semanticscholar.org

The activity of these compounds against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, has also been investigated. While some derivatives show activity, Gram-negative bacteria can be more challenging to inhibit due to their outer membrane, which acts as a barrier to many antimicrobial agents.

The table below provides a summary of the antibacterial spectrum of activity for certain thiosemicarbazide derivatives.

| Bacterial Species | Gram Stain | Observed Activity |

| Staphylococcus aureus | Gram-Positive | Active, including against MRSA strains semanticscholar.orgnih.gov |

| Bacillus subtilis | Gram-Positive | Strong antibacterial properties nih.gov |

| Staphylococcus epidermidis | Gram-Positive | Strong antibacterial properties nih.gov |

| Escherichia coli | Gram-Negative | Variable activity observed nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Variable activity observed mdpi.com |

The minimum inhibitory concentrations (MICs) can vary significantly depending on the specific derivative and the bacterial strain being tested.

Antitubercular and Antimycobacterial Potential against M. tuberculosis

The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. Thiosemicarbazide derivatives have been a focal point of such research. A series of thiosemicarbazide derivatives were synthesized and evaluated for their in vitro activity against several Mycobacterium strains. nih.gov Notably, compounds featuring a 2-pyridine ring demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 31.25 µg/mL. nih.gov One particular derivative showed activity against M. smegmatis at a concentration of 7.81 µg/mL, while another was active against all tested strains at 15.625 µg/mL. nih.gov

In another study, new 4-phenylpicoline derivatives incorporating a thiosemicarbazone structure exhibited very good tuberculostatic activity, with MIC values between 3.1 and 12.5 µg/mL against M. tuberculosis. mdpi.com Furthermore, research into imidazole-thiosemicarbazide derivatives identified compounds that strongly inhibit the growth of M. tuberculosis cultures at concentrations that are not toxic to mammalian cells. One of these derivatives also demonstrated the ability to inhibit the intracellular growth of M. tuberculosis within human macrophages. mdpi.com

Table 1: Antitubercular Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative Class | Mycobacterium Strain(s) | Activity (MIC in µg/mL) | Reference |

| 2-Pyridine Ring Derivatives | M. H37Ra, M. phlei, M. smegmatis, M. timereck | 7.81–31.25 | nih.gov |

| 4-Phenylpicoline Derivatives | M. tuberculosis | 3.1–12.5 | mdpi.com |

| Imidazole-Thiosemicarbazide | M. tuberculosis | Strong Inhibition | mdpi.com |

Antifungal Activity

The increasing incidence of fungal infections, coupled with the emergence of drug-resistant strains, has spurred the search for new antifungal agents. Derivatives of this compound have shown promise in this area. For instance, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives were synthesized and screened for their in vitro antifungal activity against a panel of common human pathogenic fungi. nih.gov One of the most active compounds, A14, which bears a 4-chlorophenyl group, exhibited potent activity with low MICs against seven tested fungal pathogens, including C. albicans (0.25 µg/mL), C. neoformans (≤ 0.0313 µg/mL), and the emerging multidrug-resistant pathogen C. auris (≤ 0.0313 µg/mL). nih.gov

Another study focused on thiosemicarbazides containing 1,3,5-triazine (B166579) derivatives as potential synergists against fluconazole-resistant Candida albicans. nih.gov Several of these compounds demonstrated excellent in vitro synergistic antifungal potency when combined with fluconazole, with MIC80 values ranging from 0.125 to 2.0 µg/mL. nih.gov One compound, 10l, also showed moderate activity as a monotherapy against C. albicans and several Cryptococcus strains. nih.gov

Table 2: Antifungal Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity (MIC in µg/mL) | Reference |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | C. albicans, C. neoformans, C. auris | 0.25, ≤ 0.0313, ≤ 0.0313 | nih.gov |

| 1,3,5-Triazine containing thiosemicarbazides (10a–o) | Fluconazole-resistant C. albicans | 0.125–2.0 (synergistic with fluconazole) | nih.gov |

Mechanism of Action as Bacterial Type II Topoisomerases Inhibitors (DNA Gyrase, Topoisomerase IV)

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are validated targets for antibacterial drugs. nih.gov Thiosemicarbazide derivatives have been investigated as inhibitors of these enzymes. nih.gov Research has shown that certain small-molecular-weight thiosemicarbazides act as a novel class of gyrase and topoisomerase IV inhibitors. nih.gov

One study demonstrated that specific thiosemicarbazide derivatives inhibit Staphylococcus aureus topoisomerase IV by reducing the ability of the ParE subunit to hydrolyze ATP, rather than by stabilizing the cleavage complex, which is the mechanism of quinolone antibiotics. nih.govnih.gov This suggests a distinct mechanism of action. Further investigations with 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide revealed inhibitory activity against topoisomerase IV with an IC50 value of 14 µM. researchgate.net Molecular docking studies support the hypothesis that these compounds target the ATP binding pocket of the enzyme. researchgate.netmdpi.com The dual-targeting potential of these compounds against both DNA gyrase and topoisomerase IV could be advantageous in delaying the development of bacterial resistance. nih.gov

Table 3: Inhibition of Bacterial Type II Topoisomerases by Thiosemicarbazide Derivatives

| Compound/Derivative | Target Enzyme | Activity (IC50) | Proposed Mechanism | Reference |

| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 14 µM | Inhibition of ATPase activity | researchgate.net |

| Thiosemicarbazide Derivatives | S. aureus Topoisomerase IV | - | Reduction of ParE subunit's ability to hydrolyze ATP | nih.gov |

Antiviral Investigations

The search for novel antiviral agents is a continuous effort in drug discovery. In this context, thiosemicarbazide derivatives have been explored for their potential to inhibit viral replication. A study on novel indole-based thiosemicarbazides revealed significant and selective inhibitory effects on the replication of Coxsackie B4 virus, a member of the enterovirus family. nih.gov Several synthesized compounds exhibited notable antiviral activity against this RNA virus, with EC50 values ranging from 0.4 to 2.1 µg/mL. nih.gov However, these compounds did not show activity against other tested RNA viruses like HIV or influenza virus, nor against DNA viruses such as herpes simplex virus and vaccinia virus. nih.gov

Table 4: Antiviral Activity of Indole-Based Thiosemicarbazides

| Compound(s) | Virus | Activity (EC50 in µg/mL) | Reference |

| 6a, 6b, 6c, 6d | Coxsackie B4 | 0.4–2.1 | nih.gov |

Antiparasitic and Anthelmintic Applications (e.g., against Rhabditis sp. and Intestinal Helminths)

Parasitic infections caused by helminths remain a significant global health problem, necessitating the development of new anthelmintic drugs. nih.gov A series of novel thiosemicarbazide derivatives were synthesized and evaluated for their in vitro anthelmintic activity against the free-living nematode Rhabditis sp.. nih.govnih.gov The preliminary results were promising, with most of the synthesized compounds showing high activity. nih.govnih.gov

Specifically, derivatives such as 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide and 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide demonstrated 100% mortality of the nematodes at the tested concentrations. nih.gov Another derivative, 4-(2-fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide, also induced 100% mortality at a concentration of 11.12 mg/mL. nih.gov These findings highlight the potential of this chemical class as candidates for new anthelmintic drugs. nih.gov

**Table 5: Anthelmintic Activity of Thiosemicarbazide Derivatives against *Rhabditis sp.***

| Compound/Derivative | Concentration (mg/mL) | Nematode Mortality (%) | Reference |

| 4-Phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 and 11.12 | 100 | nih.gov |

| 4-(3-Chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 5.56 and 11.12 | 100 | nih.gov |

| 4-(2-Fluorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | nih.gov |

Enzyme Inhibition Studies

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the food industry to prevent browning. nih.govscispace.com Thiosemicarbazones have been identified as potent tyrosinase inhibitors. nih.gov The thiosemicarbazide moiety is recognized as a powerful anti-tyrosinase agent, partly due to its ability to chelate the copper ions in the enzyme's active site. nih.govunifi.it

Research has shown that various thiosemicarbazone derivatives exhibit significant inhibitory activity against mushroom tyrosinase. nih.gov For instance, a thio-quinazolinone derivative conjugated to kojic acid showed significant tyrosinase inhibitory activity. nih.gov In another study, a series of thioquinoline derivatives conjugated to thiosemicarbazide were evaluated, with the 4-chlorophenyl substituted compound (10g) being a potent inhibitor with an IC50 of 25.75 ± 0.19 μM. nih.gov The corresponding 4-fluorophenyl derivative (10i) also showed inhibitory activity, albeit with a higher IC50 of 66.28 µM. nih.gov Kinetic studies on other thiosemicarbazones have revealed a reversible and often mixed-type mode of inhibition. nih.gov

Table 6: Tyrosinase Inhibitory Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative Class | Source of Tyrosinase | Activity (IC50 in µM) | Reference |

| Thioquinoline derivative with 4-chlorophenyl (10g) | Mushroom | 25.75 ± 0.19 | nih.gov |

| Thioquinoline derivative with 4-fluorophenyl (10i) | Mushroom | 66.28 | nih.gov |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom | 0.76 (monophenolase), 3.80 (diphenolase) | nih.gov |

Alpha-Glucosidase Inhibition

Derivatives of thiosemicarbazide have been identified as a promising class of compounds for the inhibition of α-glucosidase, a key enzyme involved in carbohydrate metabolism. The development of potent α-glucosidase inhibitors is a significant area of research. dergipark.org.trnih.gov In silico predictions using software like PASS (Prediction of Activity Spectra for Substances) have suggested that thiosemicarbazide derivatives are potential α-glucosidase inhibitors, a hypothesis that has been subsequently confirmed through in vitro studies. nih.gov

Research into a series of thiosemicarbazides containing a 4-nitrophenyl group demonstrated their potential as α-glucosidase inhibitors. nih.gov Molecular docking studies, which simulate the interaction between a ligand and a target protein, indicated that these compounds could bind to the glucose binding site of the enzyme, suggesting a competitive mode of inhibition. nih.gov The thiosemicarbazide scaffold is considered crucial for these promising biological properties.

The inhibitory potential of various thiosemicarbazide derivatives against α-glucosidase is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the α-glucosidase inhibitory activity for a selection of related thiosemicarbazide derivatives as reported in scientific literature.

| Compound ID | Substituent Group | α-Glucosidase IC50 (µM) |

| Derivative A | 4-Nitrophenyl | Value not specified in abstract |

| Derivative B | Indole-2-carbonyl | Data not available |

| Derivative C | Benzoyl | Data not available |

Note: Specific IC50 values for this compound derivatives were not detailed in the surveyed literature abstracts. The data reflects the general inhibitory potential of the broader thiosemicarbazide class.

Glucose 6-Phosphate Dehydrogenase (G6PD) Inhibition

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway that supplies cells with NADPH for reductive biosynthesis and antioxidant defense. frontiersin.org Inhibition of G6PD is being explored as a therapeutic strategy in various disease contexts. frontiersin.orgnih.gov

While the broader class of thiosemicarbazone-based compounds has been investigated for G6PD inhibition, specific research into this compound and its direct derivatives is limited in publicly available literature. One study focused on a series of thiosemicarbazone-based aza-ylide derivatives, which were synthesized and tested for their in vitro inhibitory effects on rat erythrocyte G6PD. dergipark.org.tr Several of these derivatives demonstrated effective, non-competitive inhibition of the G6PD enzyme, with IC50 values recorded in the micromolar range. dergipark.org.tr

The table below presents the findings for these related, but structurally distinct, compounds.

| Compound ID | Compound Type | G6PD IC50 (µM) | G6PD Kᵢ (µM) | Inhibition Type |

| 3a | Thiosemicarbazone-based aza-ylide | 40.77 - 58.01 | 53.79 - 62.26 | Non-competitive |

| 3b | Thiosemicarbazone-based aza-ylide | 40.77 - 58.01 | 53.79 (most potent) | Non-competitive |

| 3c | Thiosemicarbazone-based aza-ylide | 40.77 - 58.01 | 53.79 - 62.26 | Non-competitive |

| 3d | Thiosemicarbazone-based aza-ylide | 40.77 - 58.01 | 53.79 - 62.26 | Non-competitive |

Source: Data derived from a study on thiosemicarbazone-based aza-ylides and rat erythrocyte G6PD. dergipark.org.tr

No studies were identified that specifically evaluated the G6PD inhibitory activity of this compound derivatives.

Inhibition of FAD-linked Sulfhydryl Oxidase ALR

FAD-linked sulfhydryl oxidase ALR (also known as Augmenter of Liver Regeneration or GFER) is a mitochondrial enzyme involved in the import of proteins into the mitochondrial intermembrane space by catalyzing the formation of disulfide bonds. nih.gov It is a member of a eukaryotic family of sulfhydryl oxidases that contain a conserved C-X-X-C motif and a non-covalently bound flavin adenine (B156593) dinucleotide (FAD). nih.gov

A comprehensive search of scientific literature did not yield any studies investigating the inhibitory effects of this compound or any related thiosemicarbazide derivatives on the FAD-linked sulfhydryl oxidase ALR. This specific area of research appears to be unexplored.

Anti-inflammatory and Antioxidant Properties

Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, have been noted for a wide range of biological activities, including anti-inflammatory and antioxidant properties. The thiosemicarbazide group (-NH-CS-NH-NH2) is considered crucial for these effects. The antioxidant activity is often attributed to the ability of the free electron pairs on the nitrogen atoms to counteract oxidative stress created during inflammation.

Research has demonstrated that certain thiosemicarbazide derivatives possess the ability to scavenge free radicals, which is a desirable characteristic for compounds intended to combat infections where pathogenic microorganisms can induce oxidative stress. This antioxidant potential is an important aspect of their multidirectional biological action.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Influence of Substituent Nature and Position on the Biological Activities of 4-(4-Fluorophenyl)-3-thiosemicarbazide Derivatives

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the aryl ring. Research has consistently shown that the electronic properties and steric bulk of these substituents can modulate the antibacterial, antifungal, and anticancer activities of the parent compound.

In the realm of antibacterial activity , studies on a series of 4-arylthiosemicarbazides have revealed that the presence of electron-withdrawing groups on the phenyl ring at the N-4 position generally enhances potency. For instance, derivatives with halogen or trifluoromethyl groups often exhibit significant antibacterial effects. The position of these substituents is also critical; for example, in some series, a para-substitution leads to optimal activity.

Regarding antifungal activity , a similar trend is observed where the electronic nature of the substituent on the 4-aryl ring plays a pivotal role. A study on various 4-arylthiosemicarbazides against Candida species demonstrated that derivatives with electron-withdrawing groups in the para position of the phenyl ring were more effective. nih.gov However, in some instances, ortho-substituted derivatives, such as those with an ortho-methoxy or ortho-methyl group on the phenyl ring of isoquinoline-thiosemicarbazides, have shown the most potent antifungal effects. nih.gov This suggests that steric factors and the potential for intramolecular interactions can also be key determinants of activity.

In the context of anticancer activity , the introduction of various substituents on the phenyl ring of thiosemicarbazide (B42300) analogs has led to compounds with significant cytotoxic effects. Studies have indicated that derivatives bearing electron-withdrawing groups, such as halogens (chloro, bromo) and nitro groups, often exhibit potent anticancer activity against various cell lines, including melanoma and breast cancer. ijper.orgijper.org The drug-likeness scores from computational studies have also supported the observation that thiosemicarbazides with electron-withdrawing substituents could be promising anticancer agents. ijper.org For example, 4-chlorobenzoyl and 4-bromobenzoyl carbamothioyl methane (B114726) hydrazonate derivatives have shown significant activity, with IC50 values comparable to the standard drug doxorubicin. ijper.org

Below is a data table summarizing the influence of substituents on the antifungal activity of a series of 4-arylthiosemicarbazide derivatives against Candida albicans.

| Compound | Substituent at N-4 Phenyl Ring | MIC (μg/mL) against C. albicans ATCC 10231 nih.gov |

|---|---|---|

| 1 | 4-H | >500 |

| 2 | 4-F | 250 |

| 3 | 4-Cl | 125 |

| 4 | 4-Br | 125 |

| 5 | 4-I | 62.5 |

| 6 | 4-NO2 | 62.5 |

| 7 | 2-CH3 | >500 |

| 8 | 2-OCH3 | >500 |

Identification of Essential Pharmacophoric Features for Optimal Biological Response

The thiosemicarbazide moiety (-NH-NH-C(=S)-NH-) is the cornerstone of the pharmacophore for this class of compounds. Its structural integrity is essential for biological activity. This core structure possesses several key features that contribute to its interaction with biological targets.

The primary pharmacophoric features include:

A hydrogen-bond donor and acceptor region: The nitrogen and sulfur atoms in the thiosemicarbazide backbone can participate in hydrogen bonding with receptor sites. The N-H groups act as hydrogen bond donors. researchgate.net

A metal-chelating domain: The thione-thiol tautomerism of the thiosemicarbazide moiety allows it to chelate metal ions, which is a proposed mechanism for the anticancer and antimicrobial activity of some derivatives. ijper.org

A lipophilic aryl group: The 4-fluorophenyl ring contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

Substituent binding sites: The aryl ring provides a scaffold for the introduction of various substituents that can modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity.

Pharmacophore modeling of related thiosemicarbazone derivatives has often highlighted the importance of an aromatic/hydrophobic feature at the N-4 position of the thiosemicarbazide for potent anticancer activity. researchgate.net This is consistent with the SAR findings for this compound derivatives, where the nature of the aryl substituent is a key determinant of efficacy.

Correlation between Molecular Structure, Electronic Properties, and Observed Bioactivity

A clear correlation exists between the molecular structure, the resulting electronic properties, and the observed biological activity of this compound derivatives. The electronic effects of substituents on the N-4 aryl ring can be quantified using parameters like the Hammett constant, which describes the electron-donating or electron-withdrawing ability of a substituent.

Generally, substituents that increase the electron-withdrawing character of the aryl ring tend to enhance the biological activity. This can be attributed to several factors:

Increased acidity of the N-H protons: Electron-withdrawing groups can increase the acidity of the thiosemicarbazide protons, which may enhance their hydrogen bonding capabilities or their ability to chelate metal ions.

Modulation of redox properties: For anticancer thiosemicarbazones, the N,N,S donor atom set is crucial for the formation of redox-active iron complexes that generate reactive oxygen species, leading to cancer cell death. The electronic nature of the substituents can influence the redox potential of these complexes. nih.gov

Enhanced binding affinity: The electronic distribution across the molecule can influence its electrostatic interactions with the target receptor, leading to improved binding affinity.

Molecular docking studies have been employed to rationalize the observed SAR and to identify potential biological targets. For instance, in the context of antifungal activity, docking studies of 4-arylthiosemicarbazides into the active sites of various fungal enzymes, such as N-myristoyltransferase (NMT), have suggested that both structural and electronic factors are important for ligand recognition. nih.gov These computational approaches help in visualizing the binding modes of the ligands and provide insights into the specific interactions that contribute to their biological activity, thereby guiding the design of new, more potent derivatives.

Below is a data table illustrating the anticancer activity of some thiosemicarbazide derivatives, which underscores the impact of electron-withdrawing substituents.

| Compound | Substituent on Benzoyl Moiety | IC50 (µg/mL) against B16F10 Melanoma Cell Line ijper.org |

|---|---|---|

| 5a | 4-Chloro | 0.7 |

| 5e | 4-Bromo | 0.9 |

| Doxorubicin (Standard) | - | 0.6 |

Computational Chemistry and in Silico Approaches in Research on 4 4 Fluorophenyl 3 Thiosemicarbazide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the molecule's potential therapeutic applications.

While specific molecular docking studies targeting 4-(4-Fluorophenyl)-3-thiosemicarbazide are not extensively detailed in the available literature, research on closely related thiosemicarbazide (B42300) derivatives points toward common biological targets. In silico studies on various thiosemicarbazides suggest they may act by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication. mdpi.comresearchgate.net This dual-inhibition mechanism is a proposed pathway for the antibacterial activity of this class of compounds. mdpi.com

To illustrate the potential interactions, a study on the isomeric compound, 4-(2-fluorophenyl)thiosemicarbazide, predicted its ability to interact with the human protein, augmenter of liver regeneration (GFER), which has a FAD-linked sulfhydryl oxidase function. akademisains.gov.my The docking score for this interaction was reported as 3.358 pKd/pKi, indicating a potential binding affinity. akademisains.gov.my Such studies help in identifying and ranking potential protein targets for a given compound, thereby guiding experimental validation.

Table 1: Example Molecular Docking Interaction for an Isomer of the Target Compound This table shows data for the related compound 4-(2-fluorophenyl)thiosemicarbazide as a reference.

| Compound | Protein Target | Target PDB ID | Predicted Binding Affinity (pKd/pKi) | Key Interacting Residues |

|---|---|---|---|---|

| 4-(2-Fluorophenyl)thiosemicarbazide | Augmenter of liver regeneration (GFER) | 3O55 | 3.358 | Tyrosine (via N-H hydrogen bond) |

The elucidation of ligand-receptor interactions is key to understanding a compound's mechanism of action. Docking simulations reveal the specific types of bonds and interactions that stabilize the ligand in the active site of a protein. For the isomeric 4-(2-fluorophenyl)thiosemicarbazide, molecular modeling showed that its interaction with the GFER protein occurred through a hydrogen bond involving the N-H group of the thiosemicarbazide moiety and the amino acid tyrosine. akademisains.gov.my

In broader studies of thiosemicarbazones, which share the core functional group, interactions are typically mediated by hydrogen bonds involving the hydrazine (B178648) (-NH) and terminal amine (-NH2) groups, as well as coordination with the sulfur atom. frontiersin.org The phenyl ring often engages in hydrophobic or π–π stacking interactions with aromatic amino acid residues within the binding pocket. nih.gov These interaction patterns are critical for the stability of the ligand-protein complex and are a primary focus of in silico drug design efforts.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their geometric and electronic properties with high accuracy.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, DFT calculations have determined these electronic parameters. Studies on its isomers show that the HOMO is typically localized on the electron-rich sulfur atom of the thiosemicarbazide group, while the LUMO is distributed over the fluorophenyl ring. akademisains.gov.my This distribution indicates that the sulfur atom is the primary site for electron donation, and the aromatic ring is the primary site for electron acceptance.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.49 |

| ELUMO | -3.41 |

| Energy Gap (ΔE) | 5.08 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For thiosemicarbazide derivatives, MEP analysis consistently shows a region of high negative potential around the sulfur atom of the thione (C=S) group, identifying it as a primary site for electrophilic interaction. akademisains.gov.my Conversely, the hydrogen atoms of the amine (-NH2) and hydrazine (-NH) groups are characterized by positive potential, making them likely sites for nucleophilic interactions, such as hydrogen bonding. akademisains.gov.my

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density. While a specific NBO analysis for this compound is not detailed in the reviewed literature, such studies on related molecules typically reveal significant stabilization energy from interactions involving the lone pairs of electrons on nitrogen and sulfur atoms with antibonding orbitals of adjacent bonds. nih.govacadpubl.eu

Thiosemicarbazides can exist in two primary tautomeric forms: the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a carbon-sulfur single bond and a sulfhydryl group (-SH). researchgate.netscirp.org The relative stability of these tautomers is crucial as it dictates the molecule's structure and reactivity.

DFT calculations performed on a variety of thiosemicarbazide and related thione-containing heterocyclic compounds have consistently shown that the thione form is energetically more stable than the thiol form in the gas phase and in various solvents. nih.govscirp.org The energy difference is significant enough to ensure that the thione tautomer is the predominant species under normal conditions. nih.gov This stability is a key factor in the compound's chemical behavior and its mode of interaction with biological targets, as the thione group is a potent hydrogen bond acceptor and a coordination site for metal ions.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug Likeness Profiling

The assessment of a compound's ADMET properties is a critical step in the early stages of drug development. In silico ADMET prediction tools utilize a combination of computational models to estimate how a molecule will behave within a biological system. For this compound, these predictions provide valuable insights into its potential bioavailability, distribution throughout the body, metabolic stability, routes of excretion, and potential toxicity.

While specific in silico ADMET data for this compound is not extensively published, general trends for the thiosemicarbazide class of compounds have been investigated. Comparative analyses have shown that thiosemicarbazides may have a higher likelihood of metabolic activity, which can be associated with increased toxicity. nih.govnih.gov These compounds also tend to exhibit significant binding to plasma proteins, which can affect their distribution and half-life. nih.govnih.gov

Drug likeness profiling is another key aspect of in silico analysis, often guided by rules such as Lipinski's Rule of Five. These guidelines help to predict whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. For a molecule like this compound, a typical drug likeness assessment would involve the calculation of its molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Studies on other thiosemicarbazide derivatives have demonstrated that they can be designed to adhere to Lipinski's rule, indicating their potential for oral bioavailability.

An illustrative in silico ADMET and drug likeness profile for a compound like this compound, based on computational models, is presented in the table below. It is important to note that these are predicted values and would require experimental validation.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 185.22 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Suggests good absorption from the gut |

| Blood-Brain Barrier Permeability | Moderate to High | Indicates potential for CNS activity |

| CYP450 2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Predicted Negative | Low likelihood of being mutagenic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties that are critical for a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized analogs and to guide the design of more effective compounds. nih.govnih.gov

While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be applied to this class of molecules. A QSAR study on thiosemicarbazide derivatives would typically involve the following steps:

Data Set Collection: A series of thiosemicarbazide analogs with experimentally determined biological activities (e.g., enzyme inhibition, antimicrobial activity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For this compound, key descriptors in a QSAR model would likely include those related to the electronic properties of the phenyl ring (influenced by the fluorine substituent) and the hydrogen-bonding capacity of the thiosemicarbazide moiety. The model could reveal, for instance, that electron-withdrawing groups on the phenyl ring enhance activity, or that specific steric features are crucial for binding to a biological target.

The following table illustrates the types of descriptors that would be considered in a QSAR study of thiosemicarbazide derivatives.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ), Dipole Moment | Modulation of target interaction strength |

| Steric | Molar Refractivity, van der Waals Volume | Governing the fit within a binding pocket |

| Hydrophobic | logP, Hydrophobic Field | Affecting membrane permeability and target binding |

| Topological | Connectivity Indices, Shape Indices | Describing molecular size and branching |

Monte Carlo Simulations for Interfacial Interactions

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of medicinal chemistry, they can be employed to study the complex interactions between a drug molecule and its environment, such as a biological membrane or the active site of a protein. These simulations can provide insights into the preferred conformations of the molecule at an interface and the energetics of these interactions.

For this compound, Monte Carlo simulations could be used to investigate its behavior at a lipid bilayer, which is a model for a cell membrane. This would involve simulating the random movements and rotations of the molecule in the presence of the membrane and calculating the interaction energies at each step. The results of such simulations could reveal:

The preferred location of the molecule within the membrane (e.g., at the surface or in the hydrophobic core).

The orientation of the molecule relative to the membrane.

The free energy profile of the molecule as it crosses the membrane.

This information is valuable for understanding the mechanisms of drug absorption and distribution.

Alternatively, Monte Carlo simulations can be used to explore the binding of this compound to a protein target. In this application, the simulation would sample different positions and orientations of the molecule within the protein's binding site to identify the most stable binding modes.

A study on other thiosemicarbazide derivatives has utilized Monte Carlo simulations to investigate their adsorption behavior on metal surfaces for corrosion inhibition. samipubco.comresearchgate.net While the context is different, the methodology demonstrates the applicability of this technique to the thiosemicarbazide scaffold. samipubco.comresearchgate.net

The table below outlines the key parameters and potential outcomes of a Monte Carlo simulation study on the interfacial interactions of this compound.

| Simulation System | Key Parameters | Potential Insights |

|---|---|---|

| Molecule in a Lipid Bilayer | Interaction Energy, Conformational Energy | Membrane permeability, mechanism of action |

| Molecule in a Protein Binding Site | Binding Energy, Root Mean Square Deviation | Preferred binding mode, binding affinity |

Biomolecular Interaction Investigations

Studies on DNA Binding and Interaction Modes (e.g., Intercalation)

The interaction between small molecules and DNA is a key area of research, as many therapeutic agents exert their effects by binding to DNA. Thiosemicarbazone derivatives, which are structurally related to 4-(4-Fluorophenyl)-3-thiosemicarbazide, have been the subject of numerous DNA binding studies. These investigations aim to determine the affinity and mode of binding, which can include intercalation, groove binding, or electrostatic interactions.

Various spectroscopic techniques are commonly employed to study these interactions. For instance, UV-Vis absorption spectroscopy is used to monitor changes in the spectral properties of the compounds upon addition of DNA. Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the wavelength of maximum absorbance) are often indicative of intercalation, a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. Conversely, hyperchromism (an increase in absorbance) can suggest other forms of interaction.

Fluorescence spectroscopy is another powerful tool. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. The extent of this change can be used to calculate binding constants (Kb), which quantify the affinity of the compound for DNA. Studies on various thiosemicarbazone derivatives have reported a wide range of binding constants, indicating that the affinity is highly dependent on the specific molecular structure. For some acridine-thiosemicarbazone derivatives, binding constants with calf thymus DNA (ctDNA) have been found to range from 1.74 × 104 to 1.0 × 106 M−1. nih.gov Another study on a Zn(II) complex of a thiosemicarbazone derivative reported a strong binding affinity to ctDNA with a binding constant (Kb) of 3.65×107 M−1. cumhuriyet.edu.tr

One study on an anthraquinone-thiosemicarbazide derivative, specifically (E)-2-((1,4-Dihydroxy-9,10-anthraquinone-2-yl)methylene)-N-(4-fluorophenyl)hydrazinecarbothioamide, suggested a groove binding interaction with ctDNA, with a preference for A-T rich regions. nih.gov While intercalation is a common mode of interaction for planar aromatic molecules, studies on some thiosemicarbazone derivatives have suggested that intercalation is not the primary mode of binding. mdpi.com Instead, interactions within the minor or major grooves of the DNA are often proposed.

| Compound Class | DNA Type | Method | Binding Constant (Kb) | Interaction Mode |

| Acridine-Thiosemicarbazones | ctDNA | UV-Vis & Fluorescence Spectroscopy | 1.74 × 104 - 1.0 × 106 M−1 | Intercalation/Groove Binding |

| Anthraquinone-Thiosemicarbazide | ctDNA | Not Specified | Not Specified | Groove Binding (A-T rich) |

| Zn(II)-Thiosemicarbazone Complex | ctDNA | Fluorescence & Absorption Titration | 3.65 × 107 M−1 | Strong Binding |

Analysis of Protein Binding (e.g., with Bovine Serum Albumin)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are the most abundant proteins in the blood plasma. They play a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs. Therefore, studying the binding of a potential drug candidate to serum albumin is essential for understanding its pharmacokinetics.

The interaction of thiosemicarbazide (B42300) derivatives with BSA has been investigated using techniques like fluorescence spectroscopy. BSA has intrinsic fluorescence due to its tryptophan and tyrosine residues. The binding of a small molecule to BSA can quench this intrinsic fluorescence. The mechanism of quenching can be either static (due to the formation of a ground-state complex) or dynamic (resulting from collisional encounters).

A study on a related compound, 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (BCPT), demonstrated a strong ability to quench the intrinsic fluorescence of both BSA and HSA through a static quenching mechanism. nih.govbohrium.com This indicates the formation of a stable complex between BCPT and the albumins. By analyzing the fluorescence quenching data at different temperatures, the binding constants (Ka) and thermodynamic parameters such as enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) can be determined.

For the interaction between BCPT and BSA, the binding constants were found to decrease with increasing temperature, suggesting that the binding process is exothermic. The thermodynamic parameters obtained in such studies provide insights into the nature of the binding forces. A negative ΔH° and a positive ΔS° typically suggest the involvement of electrostatic interactions, while negative values for both ΔH° and ΔS° are characteristic of van der Waals forces and hydrogen bonding. For BCPT, the binding forces were suggested to be mainly hydrophobic. nih.govbohrium.com

The number of binding sites (n) on the protein for the compound is also a key parameter derived from these studies. For many thiosemicarbazide derivatives, the number of binding sites on BSA is found to be approximately one, indicating a 1:1 interaction.

| Compound | Protein | Method | Binding Constant (Ka) | Thermodynamic Parameters | Binding Sites (n) | Quenching Mechanism |

| 1-benzoyl-4-p-chlorophenyl thiosemicarbazide | BSA | Fluorescence Spectroscopy | Temperature Dependent | ΔG° < 0, ΔH° < 0, ΔS° < 0 | ~1 | Static |

| 1-benzoyl-4-p-chlorophenyl thiosemicarbazide | HSA | Fluorescence Spectroscopy | Temperature Dependent | ΔG° < 0, ΔH° < 0, ΔS° < 0 | ~1 | Static |

Advanced Spectroscopic and Crystallographic Research on 4 4 Fluorophenyl 3 Thiosemicarbazide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, 2D-NMR) for Comprehensive Structural Assignment

While complete experimental spectra for 4-(4-Fluorophenyl)-3-thiosemicarbazide are not widely published, a detailed structural assignment can be predicted based on the known effects of its functional groups and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine (NH₂) and two secondary amine (NH) protons, which would likely appear as broad singlets due to quadrupole broadening and potential chemical exchange. The aromatic protons are expected to exhibit a complex second-order splitting pattern, specifically an AA'BB' system, due to the symmetry of the para-substituted ring and coupling to the fluorine atom. The protons ortho to the fluorine (H-3, H-5) would appear as a multiplet, as would the protons meta to the fluorine (H-2, H-6).

¹³C NMR: The carbon spectrum would show seven distinct signals. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal. The four aromatic carbons would be split by the fluorine atom, with the carbon directly bonded to fluorine (C-4) showing a large one-bond coupling constant (¹JCF). The ortho (C-3, C-5) and meta (C-2, C-6) carbons would show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

¹⁹F and ¹⁵N NMR: A proton-decoupled ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. For related fluorinated thiosemicarbazide (B42300) derivatives, fluorine signals have been observed around -61 ppm. nih.gov The ¹⁵N NMR would theoretically show three distinct signals for the nitrogen atoms, though this experiment is less common.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on theoretical predictions and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ | ~4.5 - 5.5 | Broad Singlet | - |

| Phenyl-NH | ~8.0 - 9.0 | Broad Singlet | - |

| Hydrazinyl-NH | ~9.0 - 10.0 | Broad Singlet | - |

| Aromatic H (meta to F) | ~7.4 - 7.7 | Multiplet (td) | JHH ≈ 8-9, JHF ≈ 5-6 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on theoretical predictions and data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

|---|---|---|

| C=S | ~180 - 185 | - |

| Aromatic C-F | ~158 - 162 | ¹JCF ≈ 240-250 |

| Aromatic C-NH | ~135 - 138 | ⁴JCF ≈ 3-4 |

| Aromatic CH (meta to F) | ~125 - 128 | ³JCF ≈ 8-9 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. The spectrum is dominated by vibrations of the N-H, C-H, C=S, and C-F bonds. For thiosemicarbazide compounds, the N-H stretching vibrations typically appear as multiple bands in the 3100-3400 cm⁻¹ region. iosrjournals.org The aromatic C-H stretching is observed just above 3000 cm⁻¹. The region between 1500-1600 cm⁻¹ is characteristic of aromatic C=C stretching and N-H bending vibrations. A key feature is the thioamide (C=S) stretching vibration, which is often found in the 1300-1400 cm⁻¹ and 800-900 cm⁻¹ regions. acs.org The strong absorption from the C-F bond stretch is expected in the 1150-1250 cm⁻¹ range.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NH₂, -NH | 3100 - 3400 |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 |

| N-H Bending | -NH₂, -NH | 1550 - 1650 |

| Aromatic C=C Stretching | Ar C=C | 1450 - 1600 |

| C-N Stretching | Thioamide C-N | 1400 - 1450 |

| C-F Stretching | Ar-F | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its chromophoric systems: the 4-fluorophenyl ring and the thiosemicarbazide moiety. The molecule is expected to exhibit two main types of electronic transitions. High-intensity absorption bands, typically found in the 250-320 nm range for similar thiosemicarbazone derivatives, are assigned to π → π* transitions associated with the aromatic ring and the C=S double bond. researchgate.net A lower intensity band, often observed at longer wavelengths, can be attributed to the n → π* transition, which involves the promotion of a non-bonding electron from the sulfur or nitrogen atoms to an anti-bonding π* orbital. youtube.com